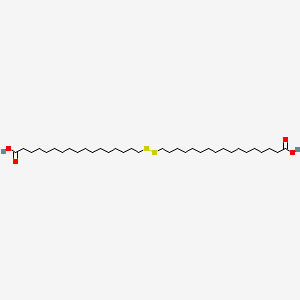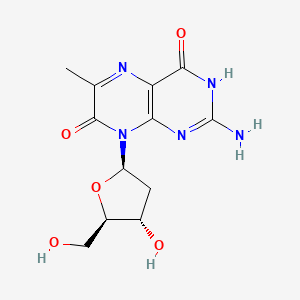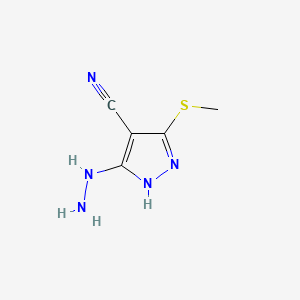
3-(Oxiran-2-ylmethylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxiran-2-ylmethylamino)benzoic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.202 g/mol. This compound features a benzene ring substituted with an oxiranylmethyl group and an amino group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 3-(Oxiran-2-ylmethylamino)benzoic acid typically involves the reaction of 3-aminobenzoic acid with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which subsequently undergoes ring-opening to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Análisis De Reacciones Químicas
3-(Oxiran-2-ylmethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Aplicaciones Científicas De Investigación
3-(Oxiran-2-ylmethylamino)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Oxiran-2-ylmethylamino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acids in proteins, leading to covalent modification and inhibition of enzyme activity. This compound can also interact with cellular pathways involved in signal transduction and gene expression .
Comparación Con Compuestos Similares
3-(Oxiran-2-ylmethylamino)benzoic acid can be compared with similar compounds such as:
3-Aminobenzoic acid: This compound lacks the oxirane ring and has different reactivity and applications.
4-Aminobenzoic acid:
Anthranilic acid: This compound has an amino group ortho to the carboxyl group and is used in the synthesis of dyes and pharmaceuticals.
Propiedades
Número CAS |
118427-99-9 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.202 |
Nombre IUPAC |
3-(oxiran-2-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-2-1-3-8(4-7)11-5-9-6-14-9/h1-4,9,11H,5-6H2,(H,12,13) |
Clave InChI |
OWTJBQYFEMDVRF-UHFFFAOYSA-N |
SMILES |
C1C(O1)CNC2=CC=CC(=C2)C(=O)O |
Sinónimos |
Benzoic acid, 3-[(oxiranylmethyl)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]phenylazo]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B570815.png)



![6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL-](/img/structure/B570826.png)


![(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B570835.png)


